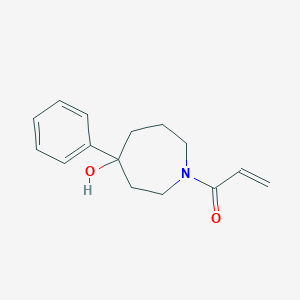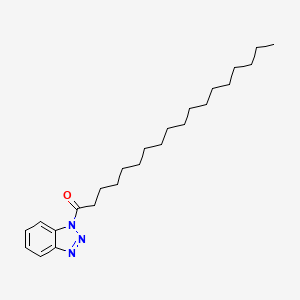
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the neurotransmitter glutamate and has been found to have a variety of effects on the nervous system. In
Mécanisme D'action
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one acts as an agonist for the metabotropic glutamate receptor, which is a G protein-coupled receptor that modulates the release of neurotransmitters. When 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one binds to the receptor, it activates a signaling pathway that leads to the modulation of synaptic transmission. This can result in the enhancement or inhibition of neurotransmitter release, depending on the specific receptor subtype that is activated.
Biochemical and Physiological Effects:
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. It has been shown to enhance synaptic transmission in the hippocampus, which is involved in learning and memory. It has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one is its well-established synthesis method, which allows for the production of large quantities of the compound for research purposes. It has also been extensively studied, which has led to a better understanding of its mechanism of action and potential therapeutic applications. However, one limitation of 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one is its specificity for the metabotropic glutamate receptor, which limits its use in studying other neurotransmitter systems.
Orientations Futures
There are several future directions for research on 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease. 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one has been found to enhance synaptic transmission in the hippocampus, which is involved in learning and memory, and may have the potential to improve cognitive function in patients with Alzheimer's disease. Another area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's disease. 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one has been found to have neuroprotective effects and may have the potential to slow the progression of these diseases. Finally, there is interest in studying the effects of 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one on other neurotransmitter systems, which may lead to the development of new therapeutic agents.
Méthodes De Synthèse
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one can be synthesized through a multistep process involving the reaction of 4-phenylazepan-1-one with 4-hydroxybenzaldehyde. The resulting product is then treated with potassium carbonate and acetic anhydride to yield 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one. The synthesis method has been well-established and has been used to produce 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one for research purposes.
Applications De Recherche Scientifique
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to have a variety of effects on the nervous system, including the ability to modulate glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a variety of physiological processes, including learning and memory. 1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one has been found to enhance synaptic transmission and has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-14(17)16-11-6-9-15(18,10-12-16)13-7-4-3-5-8-13/h2-5,7-8,18H,1,6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXHBCRDYSAHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(CC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-4-phenylazepan-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2973733.png)
![4-[1-[(2,5-Difluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2973734.png)
![Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2973736.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973740.png)

![N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2973742.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2973744.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2973746.png)



![N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide](/img/structure/B2973753.png)
